molecular formula C33H56O3 B14330469 Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 101959-32-4

Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B14330469
CAS No.: 101959-32-4
M. Wt: 500.8 g/mol
InChI Key: FNUQVBAOIKMXFM-UHFFFAOYSA-N
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Description

Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate: is a chemical compound known for its unique structure and properties It consists of a tetracosyl group attached to a 3-(4-hydroxyphenyl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with tetracosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of the hydroxyphenyl group suggests that it may scavenge free radicals and protect cells from oxidative damage .

Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its antioxidant properties may make it useful in the treatment of diseases associated with oxidative stress .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ability to stabilize formulations and provide antioxidant benefits makes it a valuable ingredient .

Mechanism of Action

The mechanism by which Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate exerts its effects is primarily through its antioxidant activity. The hydroxyphenyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

  • Propyl 3-(4-hydroxyphenyl)prop-2-enoate
  • Butyl 3-(4-hydroxyphenyl)prop-2-enoate

Comparison: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its long tetracosyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs like propyl 3-(4-hydroxyphenyl)prop-2-enoate and butyl 3-(4-hydroxyphenyl)prop-2-enoate. The longer chain may affect its solubility, melting point, and interaction with biological membranes.

Properties

CAS No.

101959-32-4

Molecular Formula

C33H56O3

Molecular Weight

500.8 g/mol

IUPAC Name

tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C33H56O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30-36-33(35)29-26-31-24-27-32(34)28-25-31/h24-29,34H,2-23,30H2,1H3

InChI Key

FNUQVBAOIKMXFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

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